REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]([OH:12])(=O)[C:8]([CH3:10])=[CH2:9].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O>ClCCl>[CH3:1][C:2]1[S:3][C:4]2[C:7](=[O:12])[CH:8]([CH3:10])[CH2:9][C:5]=2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Name
|
|
Quantity
|
157.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for a further 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was between 78° C. and 83° C
|
Type
|
ADDITION
|
Details
|
On completion of addition
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
263.5 g of crude product were obtained in a purity of 88.2%
|
Type
|
DISTILLATION
|
Details
|
A portion of the crude product (79 g) was distilled (92° C., 0.02 torr)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(S1)C(C(C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 22.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |